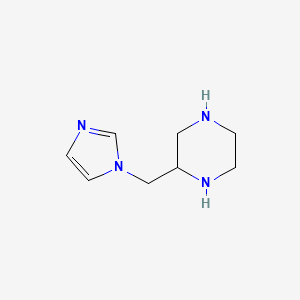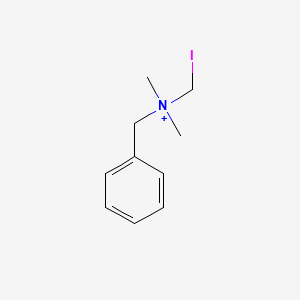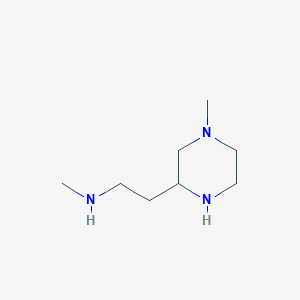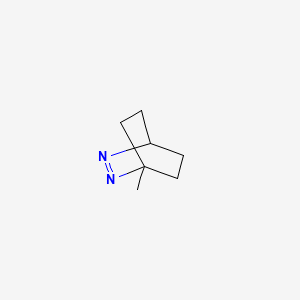
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- is a bicyclic organic compound with the molecular formula C₆H₁₀N₂. It is known for its unique structure, which consists of a bicyclic framework with two nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research due to its distinctive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- typically involves the reaction of 1,4-dimethyl-2,3-diazabicyclo[2.2.2]oct-2-ene with specific reagents under controlled conditions. One common method includes the irradiation of stereospecifically labeled compounds to produce the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms or other positions within the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different nitrogen-containing compounds, while reduction can lead to various bicyclic derivatives .
Aplicaciones Científicas De Investigación
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- has several scientific research applications, including:
Biology: The compound’s unique structure makes it useful in studying molecular interactions and dynamics.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Mecanismo De Acción
The mechanism of action of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- involves its interaction with molecular targets through its bicyclic structure. The compound’s effects are mediated by its ability to participate in various chemical reactions, including fluorescence and energy transfer processes. The molecular pathways involved include exciton splitting and interactions with specific electronic states .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diazabicyclo(2.2.2)oct-2-ene: The parent compound without the methyl group.
1,4-Dimethyl-2,3-diazabicyclo(2.2.2)oct-2-ene: A similar compound with two methyl groups.
2,3-Diazabicyclo(2.2.2)oct-2-ene, 2-oxide: An oxidized derivative with different properties
Uniqueness
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorophore and participate in various chemical reactions makes it valuable in scientific research and industrial applications .
Propiedades
Número CAS |
66343-91-7 |
|---|---|
Fórmula molecular |
C7H12N2 |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
1-methyl-2,3-diazabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C7H12N2/c1-7-4-2-6(3-5-7)8-9-7/h6H,2-5H2,1H3 |
Clave InChI |
LXFPVYRCXCVOHN-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


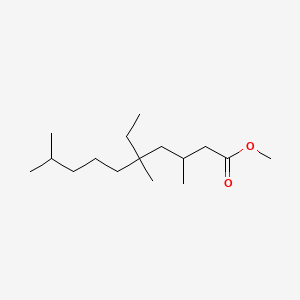
![[1,1'-Bi(cyclobutane)]-3-carbonyl chloride](/img/structure/B13795188.png)
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
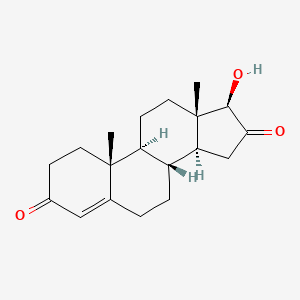
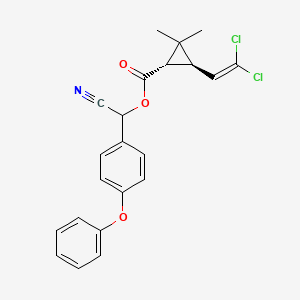
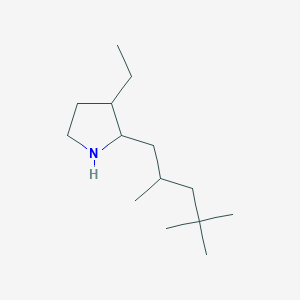
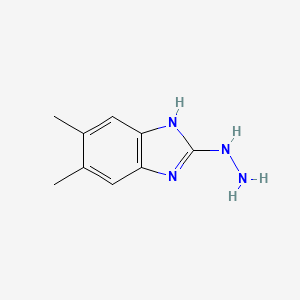


![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)
